1-Methylpiperidin-4-ol

Catalog No.
S749428
CAS No.
106-52-5
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperidin-4-ol

CAS Number

106-52-5

Product Name

1-Methylpiperidin-4-ol

IUPAC Name

1-methylpiperidin-4-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3

InChI Key

BAUWRHPMUVYFOD-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)O

Canonical SMILES

CN1CCC(CC1)O

1-Methylpiperidin-4-ol (also known as N-Methyl-4-piperidinol) is a chemical compound with the formula C6H13NO. It is a colorless liquid with a slightly amine-like odor []. While not a naturally occurring compound, 1-Methylpiperidin-4-ol has gained interest in scientific research for several potential applications.

1-Methylpiperidin-4-ol, also known as 4-hydroxy-N-methylpiperidine, is an organic compound with the molecular formula C6H13NO and a CAS Registry Number of 106-52-5. It features a piperidine ring with a hydroxyl group at the fourth position and a methyl group at the nitrogen atom. This compound is characterized by its moderate polarity due to the presence of the hydroxyl group, which influences its solubility and reactivity in various chemical environments .

M4P can be irritating to the skin, eyes, and respiratory system upon contact or inhalation []. It is flammable and should be handled with appropriate precautions in a well-ventilated laboratory setting [].

Types of Reactions

1-Methylpiperidin-4-ol can undergo several chemical transformations:

  • Oxidation: This compound can be oxidized to produce 1-methyl-4-piperidone, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield various piperidine derivatives through catalytic hydrogenation with palladium or rhodium catalysts.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides .

Major Products Formed

  • From Oxidation: 1-Methyl-4-piperidone.
  • From Reduction: Various piperidine derivatives.
  • From Substitution: N-substituted piperidines.

1-Methylpiperidin-4-ol has been identified as a biochemical reagent with potential applications in life sciences. It serves as a reactant in synthesizing various kinase inhibitors, including those targeting CaMKII, VEGFR, and FGFR. Additionally, it is involved in developing antitumor agents by optimizing the novobiocin scaffold and is noted for its role in synthesizing histamine H4 receptor antagonists .

The synthesis of 1-methylpiperidin-4-ol can be achieved through several methods:

  • Hydrogenation of 1-methyl-4-piperidone: This is the most common method, typically involving a nickel catalyst under elevated temperatures and pressures.
  • Alternative Synthetic Routes: Other methods may include various reduction techniques or substitution reactions that modify the piperidine structure to introduce the hydroxyl group .

This compound is utilized in various fields:

  • Pharmaceuticals: As a precursor in synthesizing drugs targeting specific biological pathways.
  • Material Science: It contributes to polymer chemistry by introducing hydrophilic and hydrophobic characteristics to polymers, enhancing their functionality in aqueous environments.
  • Research: Employed as a biochemical reagent for studying enzyme interactions and pathways in biological systems .

Studies indicate that 1-methylpiperidin-4-ol interacts with various biochemical pathways, particularly those involving kinase activity. Its structural properties allow it to influence enzyme kinetics and receptor binding affinities, making it a valuable tool for pharmacological research and drug development .

Several compounds share structural similarities with 1-methylpiperidin-4-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-N-methylpiperidineSimilar piperidine structureOften used interchangeably with 1-methylpiperidin-4-ol .
N-MethylpiperidineLacks hydroxyl groupMore hydrophobic; used primarily in organic synthesis .
1-PiperidinethanolContains an ethanol side chainExhibits different solubility properties compared to 1-methylpiperidin-4-ol .
4-PiperidinolHydroxyl group at the same position but no methyl at nitrogenLess sterically hindered compared to 1-methyl variant .

These compounds highlight the unique properties of 1-methylpiperidin-4-ol, particularly its balance of hydrophilicity and hydrophobicity due to both the piperidine ring and hydroxyl group.

XLogP3

0.1

Boiling Point

200.0 °C

Melting Point

29.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 51 of 103 companies with hazard statement code(s):;
H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (74.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106-52-5

Wikipedia

N-Methyl-4-piperidinol

General Manufacturing Information

4-Piperidinol, 1-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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